Necrostatin-7

Content Navigation

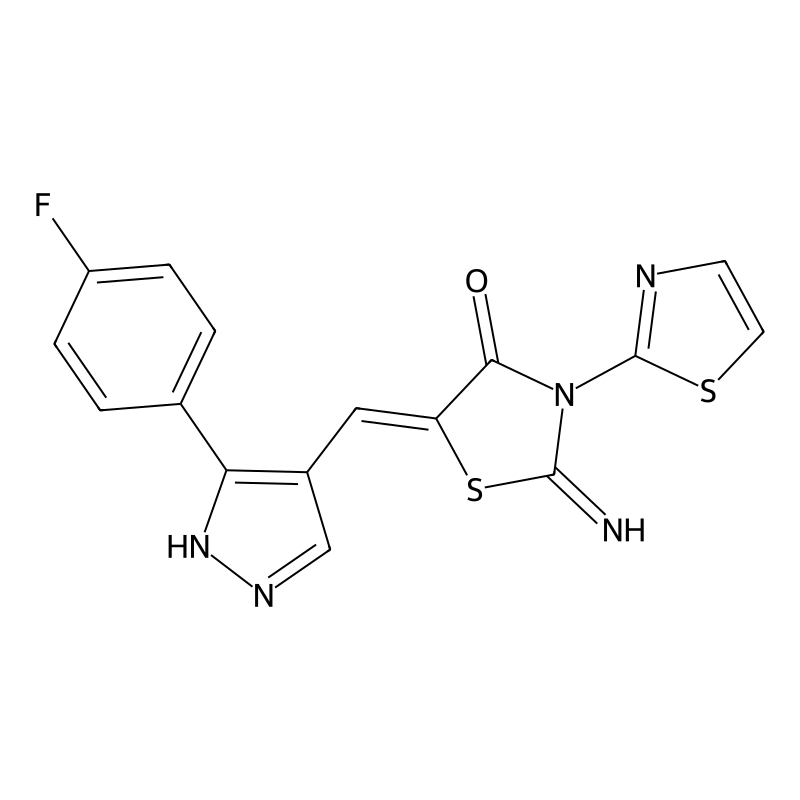

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of RIP1 kinase activity

Necrostatin-7 acts by inhibiting the activity of Receptor-Interacting Protein Kinase 1 (RIP1) kinase. RIP1 is a crucial signaling protein involved in the execution of necroptosis. By blocking RIP1 activity, Necrostatin-7 prevents the downstream events that lead to necroptotic cell death []. This allows researchers to investigate the specific role of necroptosis in various biological processes and diseases.

Investigating cell death pathways

Necrostatin-7's ability to distinguish between necroptosis and other cell death pathways, such as apoptosis, makes it a powerful research tool. By using Necrostatin-7 in conjunction with other techniques, scientists can dissect the complex signaling cascades that determine cell fate. This information is crucial for understanding the development and progression of diseases where dysregulated cell death plays a role [].

Necrostatin-7 is a small molecule compound recognized as a necroptosis inhibitor, specifically designed to target and modulate the necroptotic pathway in cells. It is structurally distinct from other members of the necrostatin family, such as necrostatin-1, necrostatin-3, necrostatin-4, and necrostatin-5, which primarily inhibit receptor-interacting protein kinase 1. Unlike these compounds, necrostatin-7 does not inhibit receptor-interacting protein kinase 1, making it a unique tool for studying necroptosis without interfering with the kinase's activity .

Unlike other necroptosis inhibitors that target RIP1 kinase, Nec-7 acts through a different mechanism. The exact target is unknown, but it's believed to interact with an additional regulatory molecule in the necroptosis pathway []. Studies suggest it might inhibit the interaction between the RANK receptor and NFATc1, a transcription factor crucial for osteoclast differentiation.

Necrostatin-7 exhibits significant biological activity as an inhibitor of necroptosis, a regulated form of cell death that is distinct from apoptosis and necrosis. The compound has been shown to prevent cell death under conditions that typically induce necroptosis, such as tumor necrosis factor-alpha stimulation in various cell types. By selectively inhibiting this pathway, necrostatin-7 can help elucidate the role of necroptosis in various pathological conditions, including neurodegenerative diseases and cancer .

The synthesis of necrostatin-7 involves several steps that include structural modifications from earlier analogs within the necrostatin series. Although specific synthetic routes are not widely published, research indicates that modifications to existing structures can yield compounds with enhanced selectivity and potency against necroptosis. Structure-activity relationship studies have played a crucial role in optimizing its synthesis by identifying key functional groups that contribute to its biological activity .

Necrostatin-7 has potential applications in both research and therapeutic contexts:

- Research: It serves as a valuable tool for studying the mechanisms of necroptosis and its implications in various diseases.

- Therapeutics: Due to its ability to inhibit necroptosis without affecting apoptosis, it may be explored for therapeutic interventions in conditions where excessive cell death contributes to disease progression, such as neurodegeneration and inflammatory disorders .

Studies on necrostatin-7 have focused on its interactions with cellular pathways involved in necroptosis. Unlike other necrostatins that target receptor-interacting protein kinase 1 directly, necrostatin-7's unique profile allows it to modulate cell death pathways without direct inhibition of this kinase. This specificity makes it an important compound for dissecting the roles of different proteins in cell death signaling pathways .

Necrostatin-7 is part of a broader family of compounds known as necrostatins, which share some structural features but differ significantly in their mechanisms of action and biological effects. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Necrostatin-1 | Inhibits receptor-interacting protein kinase 1 | First identified member; widely used in research |

| Necrostatin-3 | Inhibits receptor-interacting protein kinase 1 | Structural modifications improve potency |

| Necrostatin-4 | Inhibits receptor-interacting protein kinase 1 | Similar structure to Necrostatin-1 |

| Necrostatin-5 | Inhibits receptor-interacting protein kinase 1 | Further structural changes enhance selectivity |

| Necrostatin-7 | Does not inhibit receptor-interacting protein kinase 1 | Unique non-inhibitory profile; valuable for selective studies |

This comparison illustrates how necrostatin-7 stands apart from other compounds in its class by providing researchers with a new avenue for exploring the complexities of programmed cell death without interference from receptor-interacting protein kinase 1 inhibition .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Ding B, Parmigiani A, Divakaruni AS, Archer K, Murphy AN, Budanov AV. Sestrin2 is induced by glucose starvation via the unfolded protein response and protects cells from non-canonical necroptotic cell death. Sci Rep. 2016 Mar 2;6:22538. doi: 10.1038/srep22538. PubMed PMID: 26932729; PubMed Central PMCID: PMC4773760.

3: Dmitriev YV, Karpov AA, Dracheva AV, Minasian SM, Chefu SG, Vasina LV, Demchenko EA, Galagudza IM. [CARDIOPROTFETIVE EFECTS OF NECROSTATIN-7 IN THE RAT MODEL OF PERMANENT CORONARY OCCLUSION]. Ross Fiziol Zh Im I M Sechenova. 2015 Apr;101(4):408-14. Russian. PubMed PMID: 26336739.

4: Zheng W, Degterev A, Hsu E, Yuan J, Yuan C. Structure-activity relationship study of a novel necroptosis inhibitor, necrostatin-7. Bioorg Med Chem Lett. 2008 Sep 15;18(18):4932-5. doi: 10.1016/j.bmcl.2008.08.058. Epub 2008 Aug 22. PubMed PMID: 18768316.